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molecular formula C10H9NO2 B3240335 6-Hydroxy-8-methylquinolin-2(1H)-one CAS No. 143268-86-4

6-Hydroxy-8-methylquinolin-2(1H)-one

Cat. No. B3240335
M. Wt: 175.18 g/mol
InChI Key: XKIKBJPZUYXYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05576324

Procedure details

To N-(4-methoxy-2-methylphenyl)cinnamamide (28.33 g, 0.106M), aluminum chloride (70.5 g, 529 mmol) and chlorobenzene (175 ml) were added, and the mixture was stirred in a bath of 125° C. for 1 hour. Thereafter, the mixture was cooled and poured into ice--water, to which n-hexane was added. The insoluble matter was collected by filtration, and washed with chloroform. As a result, 15.0 of 6-hydroxy-8-methylcarbostyril was obtained as brown crystals (80.8%).
Name
N-(4-methoxy-2-methylphenyl)cinnamamide
Quantity
28.33 g
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80.8%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:19])[CH:11]=[CH:12]C2C=CC=CC=2)=[C:5]([CH3:20])[CH:4]=1.[Cl-].[Al+3].[Cl-].[Cl-].ClC1C=CC=CC=1.O>CCCCCC>[OH:2][C:3]1[CH:8]=[C:7]2[C:6](=[C:5]([CH3:20])[CH:4]=1)[NH:9][C:10](=[O:19])[CH:11]=[CH:12]2 |f:1.2.3.4|

Inputs

Step One
Name
N-(4-methoxy-2-methylphenyl)cinnamamide
Quantity
28.33 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)NC(C=CC1=CC=CC=C1)=O)C
Name
Quantity
70.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
175 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in a bath of 125° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was cooled
ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
The insoluble matter was collected by filtration
WASH
Type
WASH
Details
washed with chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C2C=CC(NC2=C(C1)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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